Nalidixic Acid-d5 is a deuterated analog of Nalidixic Acid, a synthetic antibacterial agent belonging to the quinolone class of antibiotics. [] Its primary role in scientific research stems from its use as an internal standard in analytical chemistry, particularly in studies involving the quantification of Nalidixic Acid in various matrices like biological samples and environmental media. []
Nalidixic Acid-d5 is a deuterated derivative of nalidixic acid, a synthetic antibacterial agent belonging to the class of quinolone antibiotics. It is primarily used in research settings, especially in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling. The compound retains the core structure of nalidixic acid while incorporating five deuterium atoms, enhancing its stability and allowing for precise tracking in biological systems.
Nalidixic Acid-d5 is synthesized from nalidixic acid through various chemical processes that involve the introduction of deuterium. The compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings using established protocols.
Nalidixic Acid-d5 is classified as a quinolone antibiotic and is specifically categorized under deuterated compounds. Its primary function is as an antibacterial agent, with applications in both clinical and research environments.
The synthesis of Nalidixic Acid-d5 typically involves several key steps utilizing intermediates that facilitate the incorporation of deuterium. A notable method includes the use of deuterated solvents and reagents during the synthesis process to ensure that the final product contains the desired number of deuterium atoms.
Nalidixic Acid-d5 participates in various chemical reactions typical for quinolone derivatives, including:
The reactions are often monitored using techniques such as Nuclear Magnetic Resonance spectroscopy to confirm the incorporation of deuterium and assess reaction progress.
Nalidixic Acid-d5 functions primarily by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.
Nalidixic Acid-d5 is primarily utilized in:
Nalidixic Acid-d5 (CAS No. 1189467-36-4) is a deuterium-labeled analog of the first-generation quinolone antibiotic nalidixic acid. Its molecular formula is C12H7D5N2O3, with a molecular weight of 237.27 g/mol, reflecting the replacement of five hydrogen atoms with deuterium atoms at the ethyl group position (1,1,2,2,2-pentadeuteroethyl substitution). This isotopic modification preserves the core 1,8-naphthyridine structure – a bicyclic system distinct from later quinolones – while altering physicochemical properties critical for research applications. The compound typically exhibits ≥98% isotopic enrichment, ensuring minimal isotopic interference in tracer studies [4] [7] [10].
Table 1: Structural Properties of Nalidixic Acid-d5
Property | Specification |
---|---|
IUPAC Name | 7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid |
Molecular Formula | C12H7D5N2O3 |
Molecular Weight | 237.27 g/mol |
CAS Number | 1189467-36-4 |
Isotopic Enrichment | ≥98% D |
SMILES Notation | C(C([2H])([2H])[2H])(N1C=2C(C(=O)C(C(O)=O)=C1)=CC=C(C)N2)([2H])[2H] |
Storage Conditions | 2-8°C in sealed, dry containers |
The parent compound, nalidixic acid, was serendipitously discovered in 1962 as a byproduct during chloroquine synthesis. It represented the inaugural synthetic quinolone antibiotic (technically a naphthyridone due to its 1,8-naphthyridine core) and entered clinical use in 1967 against Gram-negative urinary tract infections [5]. Deuterated versions emerged decades later as isotopic labeling technologies advanced. Nalidixic Acid-d5 specifically materialized in response to the need for reliable internal standards in mass spectrometry, with its CAS registration (1189467-36-4) formalizing its identity as a distinct research compound. This development paralleled broader interest in deuterated pharmaceuticals, exemplified by drugs like deutetrabenazine, though Nalidixic Acid-d5 itself remains a non-therapeutic research tool [2] [6] [9].
Deuterium labeling, exemplified by Nalidixic Acid-d5, exploits the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower metabolic cleavage compared to carbon-hydrogen bonds. This property is harnessed in two primary research contexts:
Table 2: Key Research Applications of Nalidixic Acid-d5
Application Domain | Purpose | Technical Methodology |
---|---|---|
Drug Metabolism Studies | Metabolite identification and quantification | LC-MS/MS with MRM transitions |
Pharmacokinetic Assays | Quantification of parent drug in biological matrices | Stable isotope dilution mass spectrometry |
In Vitro Mechanism Studies | Elucidation of bacterial resistance mechanisms | Isotope-enhanced fluorescence assays |
Analytical Method Validation | Internal standard for regulatory compliance | GC-MS with isotopic dilution |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3